molecular formula C7H4BrCl3 B2718556 1-Bromo-3-(trichloromethyl)benzene CAS No. 68322-87-2

1-Bromo-3-(trichloromethyl)benzene

Cat. No.: B2718556
CAS No.: 68322-87-2
M. Wt: 274.36
InChI Key: WROWRDDTFZTQEC-UHFFFAOYSA-N
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Description

1-Bromo-3-(trichloromethyl)benzene is an organic compound with the molecular formula C7H4BrCl3 It consists of a benzene ring substituted with a bromine atom and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trichloromethyl)benzene can be synthesized through the bromination of 3-(trichloromethyl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trichloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(trichloromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trichloromethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, attacking the benzene ring and forming a positively charged intermediate. This intermediate then undergoes further reactions depending on the conditions and reagents used .

Comparison with Similar Compounds

Biological Activity

1-Bromo-3-(trichloromethyl)benzene, also known as 3-bromobenzotrichloride, is a halogenated aromatic compound with the molecular formula C7_7H4_4BrCl3_3. This compound is notable for its diverse applications in organic synthesis and its potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and agrochemicals.

This compound is characterized by:

  • Molecular Weight : 263.37 g/mol
  • Boiling Point : Not readily available
  • Chemical Structure : The presence of bromine and three chlorine atoms significantly impacts its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its antimicrobial properties and potential toxicity.

Antimicrobial Activity

Research has indicated that halogenated compounds, particularly those containing bromine and chlorine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of fungi and bacteria. For instance, the trichloromethyl group is often associated with enhanced antifungal activity, which may extend to this compound as well .

Toxicological Profile

The toxicological aspects of this compound are critical for understanding its safety profile. Its structural similarity to other halogenated compounds raises concerns regarding its potential toxicity:

  • Acute Toxicity : Exposure can lead to respiratory issues and skin irritation.
  • Chronic Effects : Long-term exposure may result in carcinogenic effects, as observed in similar compounds .
  • Environmental Impact : Its persistence in the environment raises concerns about bioaccumulation and ecological toxicity .

Case Studies

Several case studies have been conducted to evaluate the biological effects of halogenated compounds similar to this compound:

  • Fungal Inhibition Study :
    • Objective : To assess the antifungal efficacy of halogenated benzene derivatives.
    • Findings : Compounds with trichloromethyl groups showed significant inhibition against Candida albicans and Aspergillus niger.
    • : Suggests potential for use in antifungal treatments.
  • Toxicity Assessment :
    • Objective : Evaluate the chronic toxicity effects on mammalian cell lines.
    • Methodology : In vitro tests on human liver cells.
    • Results : Indicated cytotoxic effects at higher concentrations, necessitating further investigation into safe exposure limits .

Data Summary

PropertyValue
Molecular FormulaC7_7H4_4BrCl3_3
Molecular Weight263.37 g/mol
Antimicrobial ActivityEffective against fungi
Acute ToxicityRespiratory irritant
Chronic ToxicityPotential carcinogen

Properties

IUPAC Name

1-bromo-3-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROWRDDTFZTQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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